molecular formula C20H19ClN2O3 B11390957 2-(4-chloro-3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide

2-(4-chloro-3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide

Cat. No.: B11390957
M. Wt: 370.8 g/mol
InChI Key: PUPCTGJFRMDBKW-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorinated phenoxy group, a methylphenyl group, and an oxazole ring. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the phenoxy intermediate: This step involves the reaction of 4-chloro-3-methylphenol with an appropriate halogenated reagent under basic conditions to form the phenoxy intermediate.

    Oxazole ring formation: The next step involves the cyclization of the intermediate with a suitable nitrile oxide to form the oxazole ring.

    Amidation: The final step involves the reaction of the oxazole intermediate with a propanoyl chloride derivative to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide
  • 2-(2-chlorophenoxy)-3’-(trifluoromethyl)acetanilide
  • 2-(4-chlorophenoxy)-2’-(trifluoromethyl)acetanilide

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H19ClN2O3

Molecular Weight

370.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide

InChI

InChI=1S/C20H19ClN2O3/c1-12-4-6-15(7-5-12)18-11-19(26-23-18)22-20(24)14(3)25-16-8-9-17(21)13(2)10-16/h4-11,14H,1-3H3,(H,22,24)

InChI Key

PUPCTGJFRMDBKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C(C)OC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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